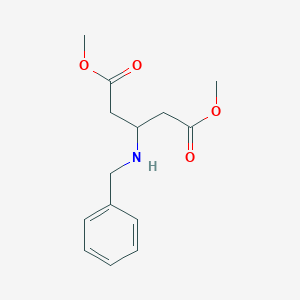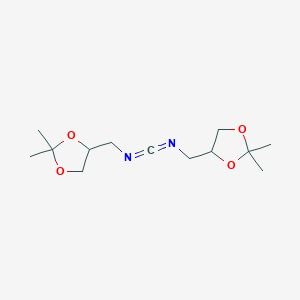
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide, also known as BDDC, is a chemical reagent used in various organic synthesis processes. It is not commercially available but can be synthesized in the laboratory from commercially available materials. BDDC is known for its role in the formation of tert-butyl esters, where it reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reaction that is reported to be quantitative and clean .
Synthesis Analysis
BDDC can be synthesized in the laboratory with relative ease. The process involves the reaction of commercially available 1,3-bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide with tert-butyl alcohol, potentially in the presence of a catalyst such as CuCl. This reaction is known to be efficient and yields the desired product without the need for further purification .
Molecular Structure Analysis
The molecular structure of carbodiimides, in general, has been studied through X-ray crystallography. For instance, bis(diphenylmethyl)carbodiimide has been crystallized and its structure analyzed, revealing that the azacumulene systems deviate from a linear arrangement, which is a common characteristic of carbodiimides . Although the specific structure of BDDC is not detailed in the provided papers, it can be inferred that it shares similar structural characteristics with other carbodiimides.
Chemical Reactions Analysis
Carbodiimides, including BDDC, are involved in various chemical reactions. For example, bis(carbodiimides) have been used in the synthesis of heterocyclic compounds such as thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones through reactions with secondary amines and phenols . Additionally, carbodiimides can undergo transmetallation or transamination reactions, as seen in the synthesis of bis(germyl)carbodiimides . These reactions highlight the versatility of carbodiimides in organic synthesis.
Physical and Chemical Properties Analysis
BDDC is described as a viscous oil that is soluble in most organic solvents. It should be stored under a dry atmosphere of argon or nitrogen at 0°C to prevent decomposition. Carbodiimides and their derivatives are known to be strong sensitizers and should be handled with care to avoid skin contact. They are incompatible with strong acids and aqueous systems and are flammable .
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Polymer Chemistry
- Application : 1,3-Dioxolan-4-Ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable and renewable-source-based polymer .
- Method : The polymerization of 1,3-dioxolan-4-ones is carried out in a solvent-free environment, using p-toluensulfonic acid as a Brønsted acid catalyst . The reactivity of the monomers is studied using 1H NMR and SEC analysis .
- Results : The polymer shows complete retention of stereochemistry, good thermal properties, and good polydispersity, albeit modest molecular weight .
-
Scientific Field: Organic Synthesis
- Application : 1,3-Dioxanes and 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .
- Method : The reaction is carried out in the presence of a Brönsted or a Lewis acid catalyst. A standard procedure for protection employs toluenesulfonic acid as catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results : The resulting 1,3-dioxanes and 1,3-dioxolanes are stable against all types of nucleophiles and bases. Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
-
Scientific Field: Medicinal Chemistry
- Application : Derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of these derivatives typically involves the reaction of a carbonyl compound with a 1,3-diazole .
- Results : The resulting compounds have shown a wide range of biological activities, making them of interest in medicinal chemistry .
-
Scientific Field: Organic Synthesis
- Application : 1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .
- Method : A standard procedure for protection employs toluenesulfonic acid as catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .
- Results : The resulting 1,3-dioxanes and 1,3-dioxolanes are stable against all types of nucleophiles and bases. Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
-
Scientific Field: Medicinal Chemistry
- Application : Derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of these derivatives typically involves the reaction of a carbonyl compound with a 1,3-diazole .
- Results : The resulting compounds have shown a wide range of biological activities, making them of interest in medicinal chemistry .
-
Scientific Field: Material Science
- Application : 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea is a compound that can be used in the synthesis of various materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results : The resulting materials could have a variety of properties and uses, depending on the specific synthesis process and the other compounds used .
Eigenschaften
InChI |
InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHYLFZGYIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408982 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
CAS RN |
159390-26-8 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

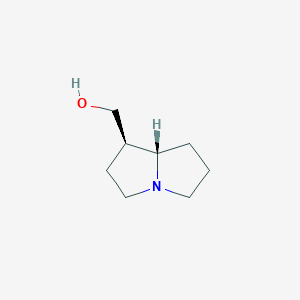


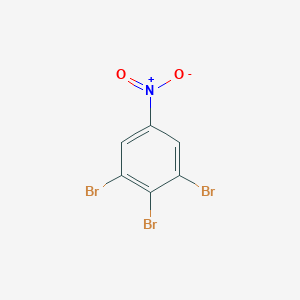
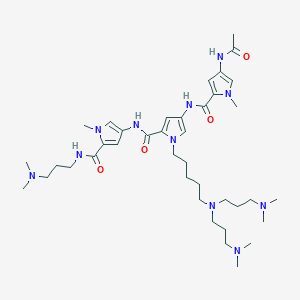
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
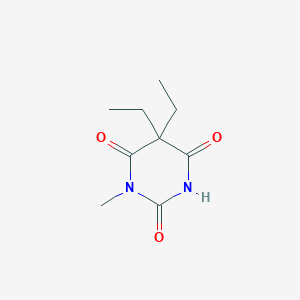
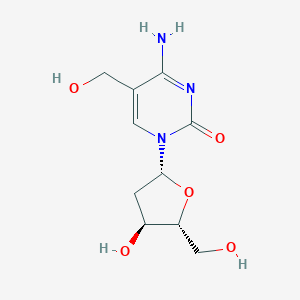


![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
